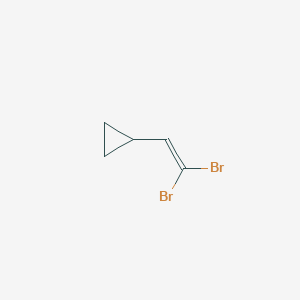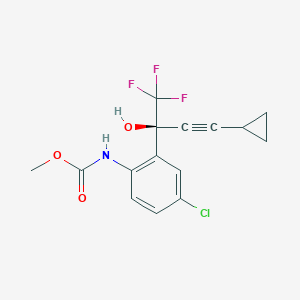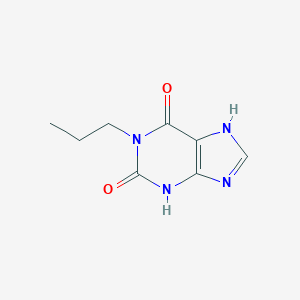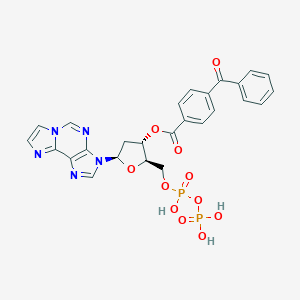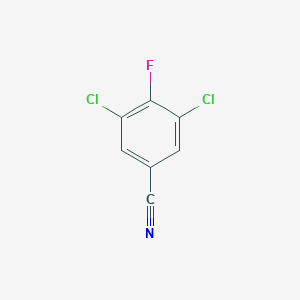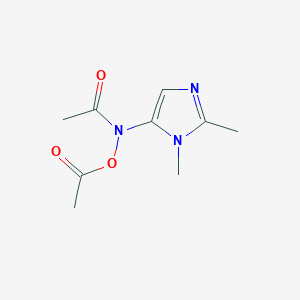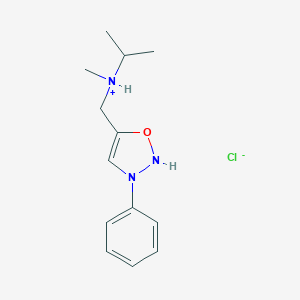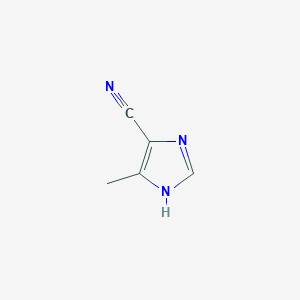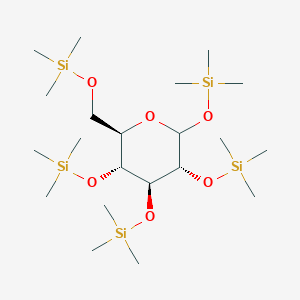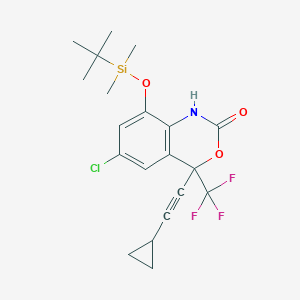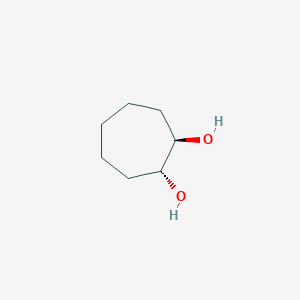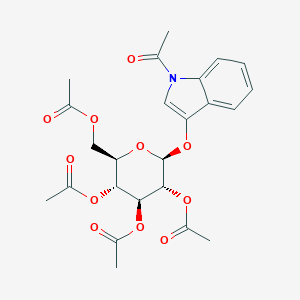
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
説明
Synthesis Analysis
The synthesis of related compounds involves the conjugation of indole-3-acetic acid (IAA) with glucose, which has been shown to enhance the growth-promoting effect in plant tests compared to IAA alone. This synthesis is achieved via the fully benzylated glucopyranose, with the configuration confirmed by hydrolysis and NMR spectrum analysis (Keglević & Pokorný, 1969). Additionally, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl esters of phytohormonal acids have been synthesized using a modification of the Koenigs-Knorr method, highlighting the stereo-specific nature of these reactions (Khokhlov et al., 1981).
Molecular Structure Analysis
The molecular structure of glycosylated indoles and their derivatives plays a significant role in their biological activity. For instance, the solid-state structure of various glucopyranosyl esters has been determined through comprehensive structural analyses combining experimental and theoretical methods. These analyses provide insights into the conformations and interactions at the molecular level, which are essential for understanding the chemical behavior and biological activity of these compounds (Gubica et al., 2013).
科学的研究の応用
Synthesis and Chemical Properties
- The compound has been synthesized as part of a study on O-glycosides of N-hydroxyindole, where indoles with electron-withdrawing substituents interacted with acyl halogenoses in the presence of alkaline reagents (Lavrenov, Korolev, & Preobrazhenskaya, 2010).
Biological Activities and Applications
- It has been involved in the preparation of 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)indoline, indicating its potential in stereospecific syntheses from D-glucopyranose and indoline, and for deriving acetylated glucosylamines (Magnin, Pachler, & Stephen, 1969).
- In the synthesis of N-glycosides from Ginkgo biloba, derivatives of this compound showed potential anti-inflammatory activities, evidenced by decreased levels of interleukin (IL)-6, nitric oxide synthase (iNOS), and cyclooxygenase (COX)-2 in stimulated cells (Cheng et al., 2020).
Reactions and Derivatives
- Its reactions with glycosyl halides in the presence of silver oxide have been studied, leading to the formation of various derivatives, indicating its versatility in organic synthesis (Sokolova, Shevchenko, & Preobrazhenskaya, 1980).
Agricultural and Plant Research
- It has been used in the synthesis of 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, showing higher activity than indol-3-ylacetic acid in plant-section elongation tests, indicating its potential in agricultural research (Keglević & Pokorný, 1969).
Pharmaceutical Research
- Research has explored its use in the regioselective synthesis of S-glycosides and S,N-diglycosides of 1,2-Dihydro-5-(1H-indol-2-yl)-1,2,4-triazole-3-thione, with some compounds showing strong antibacterial and antifungal activities (El Ashry et al., 2013).
Anticancer Research
- Glyoxyl analogs of indole phytoalexins using derivatives of this compound were examined for their antiproliferative activity against human cancer cell lines, demonstrating its potential in cancer research (Kutschy et al., 2010).
特性
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-(1-acetylindol-3-yl)oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-12(26)25-10-19(17-8-6-7-9-18(17)25)35-24-23(34-16(5)30)22(33-15(4)29)21(32-14(3)28)20(36-24)11-31-13(2)27/h6-10,20-24H,11H2,1-5H3/t20-,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZMTVYNFKUPIF-GNADVCDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole | |
CAS RN |
7497-97-4 | |
| Record name | 1H-Indole, 1-acetyl-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7497-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-acetyl-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



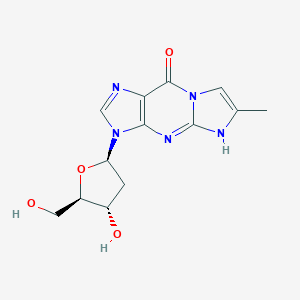
![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)
![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)
